(2s)-1,1-Diphenylpropane-1,2-diol

Catalog No.
S710610
CAS No.
46755-94-6
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-1,1-Diphenylpropane-1,2-diol

CAS Number

46755-94-6

Product Name

(2s)-1,1-Diphenylpropane-1,2-diol

IUPAC Name

(2S)-1,1-diphenylpropane-1,2-diol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m0/s1

InChI Key

RQKXFLUAQLDHMO-LBPRGKRZSA-N

SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O

(2S)-1,1-Diphenylpropane-1,2-diol, also known as S(-)-1,1-diphenyl-1,2-propanediol, is a chiral compound characterized by its unique stereochemistry. Its molecular formula is C15H16O2, and it has a molar mass of 228.29 g/mol. The compound appears as a white crystalline solid with a melting point ranging from 89 to 92 °C and a predicted boiling point of approximately 406.6 °C. The density of (2S)-1,1-diphenylpropane-1,2-diol is estimated to be around 1.152 g/cm³ .

Due to its hydroxyl groups. It can undergo oxidation and reduction reactions, often serving as a precursor in the synthesis of more complex molecules. The compound has been utilized in asymmetric synthesis reactions, particularly in the production of chiral sulfoxides through reactions with cyclic sulfites .

The biological activity of (2S)-1,1-diphenylpropane-1,2-diol has been explored in various studies. It exhibits potential as a catalyst in asymmetric synthesis, which is crucial for the production of biologically active compounds. Additionally, its derivatives may have implications in medicinal chemistry due to their chiral nature and ability to interact with biological systems .

Several methods exist for synthesizing (2S)-1,1-diphenylpropane-1,2-diol:

  • Starting Materials: Commonly synthesized from phenylacetaldehyde and acetone.
  • Catalytic Hydrogenation: Involves the hydrogenation of corresponding ketones or aldehydes under specific conditions.
  • Asymmetric Synthesis: Utilizes chiral catalysts or reagents to ensure the formation of the desired stereoisomer .

(2S)-1,1-Diphenylpropane-1,2-diol finds applications in:

  • Asymmetric Synthesis: Used as a catalyst for various reactions including hydrogenation and oxidation.
  • Pharmaceutical Industry: Its chiral nature makes it valuable for synthesizing enantiomerically pure drugs.
  • Chemical Research: Employed in studies focused on stereochemistry and reaction mechanisms .

Interaction studies involving (2S)-1,1-diphenylpropane-1,2-diol have highlighted its role in catalysis and its potential interactions with other chemical entities. Research indicates that it can form complexes with various substrates during catalytic processes, influencing reaction pathways and selectivity .

(2S)-1,1-Diphenylpropane-1,2-diol shares similarities with several related compounds but stands out due to its specific stereochemistry and applications:

Compound NameMolecular FormulaUnique Features
(1S,2S)-1,2-Diphenylpropane-1,2-diolC15H16O2Different stereochemistry affecting reactivity
(R)-(+)-LimoneneC10H16A cyclic monoterpene with distinct properties
(S)-(-)-Lactic AcidC3H6O3A simple chiral compound widely used in food

The uniqueness of (2S)-1,1-diphenylpropane-1,2-diol lies in its dual aromatic structure and the presence of two hydroxyl groups that allow for versatile chemical behavior and applications in asymmetric synthesis.

(2S)-1,1-Diphenylpropane-1,2-diol (CAS: 46755-94-6) is a chiral organic compound with the molecular formula C₁₅H₁₆O₂ and a molar mass of 228.29 g/mol. Its structure consists of a propane backbone with two phenyl groups attached to the first carbon and hydroxyl (-OH) groups at the first and second carbons. The stereochemistry at the second carbon defines its (2S) configuration, making it a valuable chiral building block in asymmetric synthesis.

Key structural attributes include:

  • Chiral center: The (2S) configuration confers enantioselective properties critical for pharmaceutical and catalytic applications.
  • Hydrogen-bonding capacity: The vicinal diol moiety enables participation in coordination chemistry and supramolecular assemblies.

Historical Context and Discovery

First synthesized in the late 20th century, this compound gained prominence due to its role in asymmetric catalysis. Early methods relied on chiral resolution of racemic mixtures, but advances in Grignard reactions and organocatalytic protocols enabled enantioselective synthesis. Its commercial availability since the 2000s has facilitated research into its applications in medicinal chemistry and materials science.

Nomenclature and Chemical Identification

The systematic nomenclature of (2S)-1,1-diphenylpropane-1,2-diol follows International Union of Pure and Applied Chemistry conventions for chiral diol compounds [5]. The compound is formally designated as (2S)-1,1-diphenyl-1,2-propanediol, with the stereochemical descriptor (2S) indicating the specific spatial arrangement around the chiral center at the second carbon position [1] [5].

PropertyValueSource
Chemical Abstract Service Number46755-94-6 [5]
Molecular FormulaC₁₅H₁₆O₂ [1] [5]
Molecular Weight228.29 g/mol [5]
International Union of Pure and Applied Chemistry Name(2S)-1,1-diphenylpropane-1,2-diol [5]
Melting Point89-92°C [5]
Boiling Point406.6±40.0°C (predicted) [5]
Density1.152±0.06 g/cm³ (predicted) [5]

Alternative nomenclature systems refer to this compound as (S)-(-)-1,1-diphenyl-1,2-propanediol or 1,2-propanediol, 1,1-diphenyl-, (2S)- [5]. The compound exhibits specific optical activity with [α]²⁵/D 100°, c = 1 in methanol, confirming its chiral nature [5].

Significance in Stereochemistry Research

The (2S)-1,1-diphenylpropane-1,2-diol compound holds particular importance in stereochemistry research due to its chiral center configuration and its role in asymmetric synthesis applications [8]. The compound serves as a valuable model system for investigating the stereochemical behavior of 1,2-diols, particularly those containing both primary and secondary hydroxyl groups [8].

Research in nuclear magnetic resonance spectroscopy has demonstrated that the absolute configuration of 1,2-diols can be determined through comparison of proton nuclear magnetic resonance spectra of corresponding methoxyphenylacetic acid esters [8]. This methodology involves analyzing chemical shifts of substituents attached to the secondary chiral carbon and the hydrogen atom linked to the chiral center [8].

The compound's significance extends to its role in understanding conformational factors in diphenylpropylamine derivatives [9]. Studies have shown that stereochemical arrangements in related diphenyl compounds can significantly influence their biological activity and conformational preferences [9]. The investigation of threo- and erythro-stereoisomers has revealed that conformational factors play crucial roles in governing stereoselectivity [9].

Advanced computational methods including AM1, Hartree-Fock, and B3LYP calculations have been employed to understand the stereochemical properties of similar diol compounds [8]. These theoretical approaches, combined with experimental techniques such as dynamic and low-temperature nuclear magnetic resonance spectroscopy, circular dichroism spectra analysis, and studies on deuterated derivatives, provide comprehensive insights into the stereochemical behavior of these molecules [8].

The compound also serves as a reference system for developing new synthetic methodologies for chiral vicinal diols [10]. Recent advances in asymmetric synthesis have employed environmentally friendly approaches using potassium permanganate or sodium permanganate as reaction reagents, demonstrating the ongoing relevance of this compound class in green chemistry applications [10].

Overview of Academic Literature

The academic literature surrounding (2S)-1,1-diphenylpropane-1,2-diol encompasses diverse research areas including synthetic methodology development, stereochemical analysis, and applications in asymmetric synthesis [2] [8] [10]. The compound has been extensively studied as a model system for understanding diastereoselective reactions and chiral recognition processes [2].

Prominent research has focused on the diastereoselective synthesis of diphenyl-propanediol derivatives through Grignard reactions [2]. These studies have demonstrated that the reaction between methylmagnesium iodide and racemic benzoin produces a single diastereomer with high selectivity, attributed to the preferential addition to the least sterically hindered face of the carbonyl group [2].

The literature reveals significant contributions to understanding the stereochemical determination of 1,2-diols through spectroscopic methods [8]. Research published in Chemistry - A European Journal has established principles for predicting absolute stereochemistry using proton nuclear magnetic resonance spectroscopy, with theoretical calculations supporting experimental observations [8].

Recent developments in synthetic methodology include the application of radical coupling reactions for producing diphenyl-substituted alcohols [11] [12]. These studies have demonstrated transition-metal-free conditions for synthesizing 1,3-diphenylpropan-1-ol derivatives through radical mechanisms involving base-mediated conversion of alcohols [11] [12].

Research AreaKey FindingsPublication YearReference
Diastereoselective SynthesisSingle diastereomer formation via Grignard reaction2001 [2]
Stereochemical DeterminationNuclear magnetic resonance method for absolute configuration2005 [8]
Synthetic MethodologyChiral vicinal diol synthesis using permanganate2016 [10]
Radical CouplingTransition-metal-free synthesis of diphenyl alcohols2024 [12]

The academic literature also encompasses studies on related aromatic diol compounds and their synthetic applications [13] [14]. Patent literature has documented various synthetic approaches for preparing aromatic diols useful as intermediates in pharmaceutical and materials science applications [13].

Contemporary research continues to expand the understanding of these compounds through advanced computational methods and experimental techniques [15]. The development of new synthetic methodologies for both symmetric and unsymmetric diphenyl derivatives demonstrates the ongoing relevance of this compound class in modern organic chemistry [15].

XLogP3

2.3

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Other CAS

46755-94-6

Wikipedia

(S)-(-)-1,1-Diphenyl-1,2-propanediol

Dates

Modify: 2023-08-15

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